molecular formula C9H13ClFNO B578202 (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride CAS No. 1256944-96-3

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

Cat. No. B578202
CAS RN: 1256944-96-3
M. Wt: 205.657
InChI Key: HBJULLIYARHDSU-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride (R-FMPH) is an organic compound that has been studied extensively for its use in scientific research. R-FMPH is a fluorinated analogue of the phenethylamine class of compounds, which are known to have a wide range of biological activities. R-FMPH has been studied for its potential to act as a neurotransmitter reuptake inhibitor, as well as its ability to modulate the effects of other drugs. Additionally, R-FMPH has been studied for its ability to act as a monoamine oxidase inhibitor (MAOI) and to act as an agonist of certain G-protein coupled receptors.

Scientific Research Applications

Enantioselective Metabolism and Environmental Impact

  • The metabolism of pesticides like methoxychlor, which has structural similarities to "(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride," involves enantioselective pathways that could have significant environmental and toxicological implications. Studies on the enantioselective metabolism of methoxychlor by human cytochrome P450s highlight the complex interactions between chemical compounds and biological systems, suggesting potential avenues for investigating the metabolism of similar compounds (Hu & Kupfer, 2002).

Drug Development and Synthesis

  • Research into the synthesis of pharmaceuticals, such as Apremilast and Aprepitant, demonstrates the importance of complex chemical synthesis processes in drug development. These studies provide examples of how compounds structurally related to "(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride" could be synthesized and modified for therapeutic purposes (Shan et al., 2015); (Brands et al., 2003).

Antimicrobial and Antifungal Activities

  • The synthesis and evaluation of compounds with antimicrobial and antifungal activities offer insights into the potential applications of "(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride" in addressing microbial and fungal infections. These studies underscore the relevance of chemical synthesis in developing new antimicrobial agents (Nagamani et al., 2018); (Zaidi et al., 2015).

Environmental Degradation and Biodegradation

  • Investigations into the environmental degradation and biodegradation of pesticides like methoxychlor can inform the study of similar compounds, highlighting the pathways through which these chemicals are broken down in the environment and their potential impacts on ecosystems and human health (Yim et al., 2008).

properties

IUPAC Name

(1R)-1-(4-fluoro-3-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-8(10)9(5-7)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJULLIYARHDSU-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704128
Record name (1R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256944-96-3
Record name (1R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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